TES pentacene, scientifically known as 6,13-bis(triethylsilyl)ethynylpentacene, is a functionalized derivative of pentacene. This compound is notable for its enhanced solubility and stability compared to its parent structure, making it suitable for various electronic applications. TES pentacene retains the core structure of pentacene, which consists of five linearly fused aromatic rings, but incorporates triethylsilyl groups at the 6 and 13 positions. These modifications significantly improve its processability in solution and its performance in organic electronic devices, particularly organic thin-film transistors.
6,13-Bis(trimethylsilylethynyl)pentacene, also known as TMS-pentacene, is an organic semiconductor material with potential applications in various areas of scientific research. Its structure consists of a pentacene core (a five-ringed aromatic hydrocarbon) with trimethylsilylethynyl groups attached at the 6th and 13th positions. These bulky substituents enhance the solubility and processability of the molecule compared to pristine pentacene, making it more applicable for device fabrication. [Source: Sigma-Aldrich, "6,13-Bis(trimethylsilylethynyl)pentacene = 99 HPLC" ]
One of the primary research areas for 6,13-Bis(trimethylsilylethynyl)pentacene lies in organic electronics. Its semiconducting properties allow its use in various electronic devices, including:
Current research efforts related to 6,13-Bis(trimethylsilylethynyl)pentacene focus on:
The synthesis of TES pentacene typically involves the following methods:
TES pentacene has several important applications:
Interaction studies of TES pentacene focus on its behavior in various environments and with different materials:
TES pentacene shares similarities with several other functionalized pentacenes. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
6,13-Bis(triisopropylsilylethynyl)pentacene | Similar core structure with triisopropylsilyl groups | Higher solubility compared to unmodified pentacene |
6,13-Bis((triethylsilyl)ethynyl)pentacene | Core structure with triethylsilyl groups | Enhanced stability and processability |
6,13-Dihexylpentacene | Linear fused rings with hexyl groups | Increased solubility but less thermal stability than TES pentacene |
6,13-Bis(phenylethynyl)pentacene | Substituted with phenyl groups | Improved electronic properties but lower solubility than TES |
TES pentacene's uniqueness lies in its combination of high solubility, stability against oxidative degradation, and excellent charge transport properties, making it particularly advantageous for use in organic electronics compared to other similar compounds.